molecular formula C7H9NO2S B2573451 Methyl 4-amino-2-methylthiophene-3-carboxylate CAS No. 114943-05-4

Methyl 4-amino-2-methylthiophene-3-carboxylate

Cat. No.: B2573451
CAS No.: 114943-05-4
M. Wt: 171.21
InChI Key: WGXXITACOCKKFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylthiophene-3-carboxylate typically involves the reaction of 4-amino-2-methylthiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-2-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the amino and carboxylate groups allows for unique interactions in chemical reactions and biological systems .

Biological Activity

Methyl 4-amino-2-methylthiophene-3-carboxylate (CAS Number: 114943-05-4) is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate group, which are crucial for its biological interactions. The unique substitution pattern imparts distinct chemical properties that facilitate various biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it possesses antiproliferative effects on several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values indicate significant cytotoxicity, suggesting that the compound inhibits cell growth effectively .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-74.3Induces apoptosis via mitochondrial pathway
HeLa5.1Inhibits tubulin polymerization
Jurkat12.0G2/M phase arrest through tubulin interaction

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Binding : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest, particularly at the G2/M phase .
  • Apoptosis Induction : It has been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by cytochrome c release and activation of caspases .

Case Studies

Several studies have focused on the biological activity of related thiophene derivatives, providing insights into structure-activity relationships:

  • Study on Thiophene Derivatives : A series of thiophene derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results highlighted that modifications in the thiophene ring significantly affected cytotoxicity, with some derivatives showing enhanced activity compared to this compound .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines .

Properties

IUPAC Name

methyl 4-amino-2-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-2)5(8)3-11-4/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXXITACOCKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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